![molecular formula C9H14N4O B11902099 1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-06-6](/img/structure/B11902099.png)
1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,7-Diazaspiro[44]nonan-7-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a spirocyclic structure
Méthodes De Préparation
The synthesis of 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole typically involves the formation of the spirocyclic core followed by the introduction of the oxadiazole ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although detailed industrial processes are often proprietary.
Analyse Des Réactions Chimiques
5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The specific pathways and targets can vary depending on the application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole include other spirocyclic oxadiazoles and related heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Examples of similar compounds include:
- 2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole
- 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole
- 1,7-Diazaspiro[4.4]nonan-2-one
These comparisons highlight the unique aspects of 5-(1,7-diazaspiro[4
Propriétés
Numéro CAS |
646056-06-6 |
|---|---|
Formule moléculaire |
C9H14N4O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-2-9(11-4-1)3-5-13(6-9)8-10-7-12-14-8/h7,11H,1-6H2 |
Clé InChI |
VTXOXVRJZNXENI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C3=NC=NO3)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
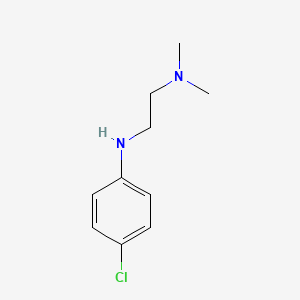

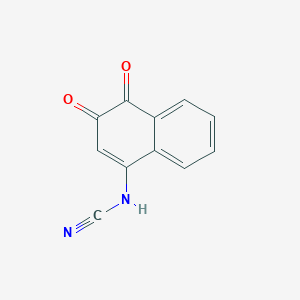
![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
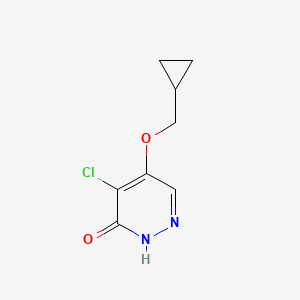
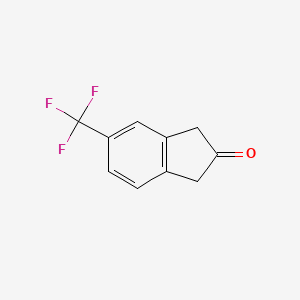
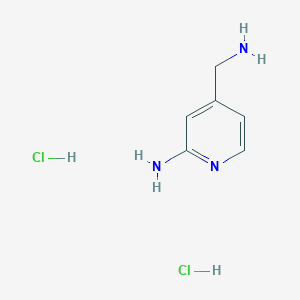
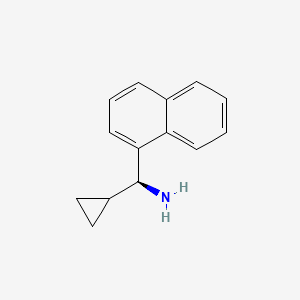



![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
